molecular formula C18H21FN4O2S B2698474 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol CAS No. 887220-45-3

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol

Cat. No.: B2698474
CAS No.: 887220-45-3
M. Wt: 376.45
InChI Key: DISCLUZANWXAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core, a privileged structure known for its diverse biological activities. The presence of this heterocyclic system suggests potential for investigating interactions with various enzymatic targets. Compounds containing the triazolothiazole moiety have been reported to exhibit a range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, making them valuable templates for developing new therapeutic agents. The molecular structure is further elaborated with a 4-fluorophenyl group and a piperidin-4-ol moiety, which are common pharmacophores designed to enhance binding affinity and selectivity towards biological targets, such as protein kinases or G-protein-coupled receptors (GPCRs). The terminal piperidin-4-ol group can serve as a hydrogen bond donor and acceptor, potentially improving solubility and pharmacokinetic properties. This compound is intended for use in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for biochemical and cellular research. It is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-5-[(4-fluorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-3-5-12(19)6-4-11)22-9-7-13(24)8-10-22/h3-6,13,15,24-25H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISCLUZANWXAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol involves several steps, starting from commercially available precursors. The synthetic route typically includes the formation of the thiazole and triazole rings, followed by the introduction of the fluorophenyl and hydroxypiperidinyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole/triazole core.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for this compound is C19H22FN5O2SC_{19}H_{22}FN_{5}O_{2}S, with a molecular weight of approximately 403.5 g mol403.5\text{ g mol} . The synthesis typically involves multi-step reactions starting from simpler precursors, which may include the use of specific catalysts and controlled reaction conditions to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Biological Activities

Research indicates that derivatives of triazolo-thiazole compounds exhibit a wide range of biological activities. The following are notable applications of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol:

Anticancer Activity

Several studies have reported that triazolo-thiazole derivatives possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties

The compound's structural elements suggest potential antimicrobial activity. Research has highlighted that triazole and thiazole moieties can enhance the efficacy of antimicrobial agents against bacteria and fungi. This compound could be evaluated for its ability to inhibit the growth of resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented through in vitro and in vivo studies. The ability to modulate inflammatory pathways positions this compound as a candidate for further investigation in treating inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes such as carbonic anhydrase and cholinesterase. These interactions can lead to significant pharmacological effects, making it a target for drug development aimed at neurological disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the piperidine ring or substitutions on the triazole-thiazole moiety can significantly influence its pharmacological properties. Studies have shown that specific functional groups can enhance binding affinity to target enzymes or receptors .

Case Study 1: Anticancer Efficacy

A study explored the anticancer effects of triazolo-thiazole derivatives similar to our compound. The results indicated a significant reduction in cell viability in breast cancer cell lines treated with these compounds, suggesting a promising avenue for cancer therapy .

Case Study 2: Antimicrobial Screening

In another investigation, a series of triazolo-thiazole derivatives were screened against multiple bacterial strains. The findings revealed that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics, highlighting the potential application of this class of compounds in combating resistant infections .

Mechanism of Action

The mechanism of action of 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compound B : 1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3-fluorophenyl)methyl)piperidin-4-ol

  • Key Difference : Fluorine substitution at the 3-position of the phenyl ring (vs. 4-position in Compound A).

Compound C : 1-[(3,4-difluorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol

  • Key Difference : 3,4-Difluorophenyl substitution (CAS 898350-67-9, MW 394.44).
  • Impact : Increased electronegativity and lipophilicity (logP ~2.8) compared to Compound A, which could enhance membrane permeability but reduce aqueous solubility .

Modifications to the Heterocyclic Core

Compound D : 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

  • Key Differences :
    • Replacement of the ethyl group with a methyl substituent.
    • Incorporation of a piperazinyl linker and 4-ethoxy-3-methoxyphenyl group.
  • The ethoxy and methoxy groups may enhance metabolic resistance compared to Compound A’s hydroxy group .

Functional Group Variations

Compound E : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

  • Key Differences :
    • Replacement of the triazolothiazole with a triazolothiadiazole core.
    • Inclusion of a 4-methoxyphenylpyrazole side chain.

Pharmacological and Physicochemical Comparisons

Parameter Compound A Compound B Compound C Compound D
Molecular Weight 376.45 g/mol 376.45 g/mol 394.44 g/mol 528.03 g/mol
logP (Predicted) 2.1 2.0 2.8 3.5
Aqueous Solubility Moderate (~50 µM) Moderate (~45 µM) Low (~20 µM) Low (~10 µM)
Key Substituents 4-Fluorophenyl, piperidin-4-ol 3-Fluorophenyl, piperidin-4-ol 3,4-Difluorophenyl Piperazinyl, 4-ethoxy-3-methoxyphenyl
Biological Target Not reported Not reported Not reported Hypothesized: GPCRs or kinases

Research Implications

  • Structure-Activity Relationship (SAR) : The position of fluorine on the phenyl ring (3- vs. 4-) and the nature of the heterocyclic core (triazolothiazole vs. triazolothiadiazole) critically influence solubility and target engagement.
  • Therapeutic Potential: Triazolothiazoles like Compound A share structural motifs with antifungal agents targeting lanosterol demethylase , suggesting unexplored antifungal applications.

Biological Activity

1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(4-fluorophenyl)methyl)piperidin-4-ol is a complex heterocyclic compound that has garnered attention for its potential biological activities. The unique combination of a triazole-thiazole core with a piperidine ring and a fluorinated aromatic group suggests diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Structural Overview

The compound's structure can be summarized as follows:

Component Description
Core Structure Triazole-thiazole moiety
Piperidine Ring Contains a hydroxyl group
Fluorinated Phenyl Group Enhances biological activity

Antimicrobial Properties

Compounds containing triazole and thiazole moieties have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can effectively inhibit various microbial pathogens. For example, studies have shown that similar compounds exhibit minimal inhibitory concentrations (MICs) ranging from 1.1 to 4.4 µM against clinically relevant bacteria . The presence of the hydroxyl group in this compound may enhance its solubility and interaction with microbial targets.

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The compound's structure suggests it may inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes. Research has indicated that related compounds display significant antifungal activity against various strains, making this compound a candidate for further investigation in antifungal drug development.

Anticancer Activity

The anticancer properties of thiazole-containing compounds have been highlighted in multiple studies. For instance, thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values often below those of standard chemotherapeutics like doxorubicin . The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may bind to active or allosteric sites on enzymes, modulating their activity.
  • Receptor Interaction : It could interact with cellular receptors involved in signal transduction pathways, influencing cellular responses and potentially leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A library of triazole derivatives was screened for antimicrobial activity. Among them, compounds structurally similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study noted that the introduction of a hydroxyl group significantly enhanced the antimicrobial potency compared to non-hydroxylated analogs .

Study 2: Anticancer Potential

In vitro studies evaluated the cytotoxic effects of thiazole-based compounds on human cancer cell lines. Results indicated that certain derivatives had IC50 values comparable to established chemotherapeutics. The presence of electron-donating groups like hydroxyl groups was found to be crucial for enhancing cytotoxicity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the triazolo[3,2-b][1,3]thiazole core in this compound?

  • Methodology : The triazolo-thiazole scaffold can be synthesized via cyclocondensation reactions. For example, evidence from analogous triazolo-thiadiazole systems suggests using hydrazine hydrate to cyclize thiosemicarbazide intermediates under reflux conditions. Key steps include:

  • Step 1 : Reacting ethyl 2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate with 4-fluorophenyl magnesium bromide to introduce the aryl group.
  • Step 2 : Hydrolysis of the ester to the carboxylic acid, followed by coupling with piperidin-4-ol using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics and minimize side products .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a gradient mobile phase (water/acetonitrile + 0.1% TFA) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • 1H NMR : Confirm the presence of the 4-fluorophenyl singlet (~7.2 ppm) and piperidine protons (δ 3.0–3.5 ppm).
  • IR : Verify hydroxyl (3200–3500 cm⁻¹) and triazole C=N (1600 cm⁻¹) stretches .
  • Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages within ±0.3% .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Chromatography : Use silica gel column chromatography with a dichloromethane/methanol gradient (95:5 to 80:20) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation and yield >70% pure product .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound against fungal targets like 14α-demethylase (CYP51)?

  • Protocol :

  • Target Preparation : Retrieve the CYP51 structure (PDB: 3LD6) and prepare it via protonation and energy minimization.
  • Ligand Docking : Use AutoDock Vina to model the compound’s binding to the heme-active site. Key interactions include:
  • Hydrogen bonding between the piperidin-4-ol hydroxyl and Tyr117.
  • π-π stacking of the 4-fluorophenyl group with Phe255 .
  • Validation : Compare docking scores (ΔG) with known antifungals (e.g., fluconazole). A score ≤ −8.0 kcal/mol suggests potent inhibition .

Q. How should researchers resolve contradictions between in silico predictions and in vitro bioactivity data?

  • Case Study : If docking predicts strong CYP51 inhibition but in vitro assays show weak activity:

  • Possible Causes :
  • Poor membrane permeability (logP >5 may reduce cellular uptake).
  • Off-target effects (e.g., interaction with human CYP450 isoforms).
  • Solutions :
  • Modify logP via introduction of hydrophilic groups (e.g., sulfonate).
  • Perform selectivity assays against human CYP3A4/CYP2C9 to identify off-target risks .

Q. What SAR (Structure-Activity Relationship) insights guide the optimization of this compound’s antifungal activity?

  • Key Modifications :

  • Triazole Ring : Replacement with imidazole reduces potency, confirming the necessity of the triazolo-thiazole core.
  • 4-Fluorophenyl Group : Substitution with bulkier groups (e.g., 3,4-difluorophenyl) improves binding affinity by 15% (ΔΔG = −1.2 kcal/mol).
  • Piperidine Hydroxyl : Methylation decreases solubility but increases metabolic stability .
    • Experimental Design : Use a combinatorial library to test 20 derivatives with systematic substitutions at R1 (aryl) and R2 (piperidine) .

Q. How can researchers design robust dose-response assays to evaluate this compound’s cytotoxicity?

  • Protocol :

  • Cell Lines : Use mammalian (HEK293) and fungal (C. albicans) cell lines.
  • Dose Range : 0.1–100 µM, with triplicate wells for each concentration.
  • Metrics :
  • IC50 : Calculate using nonlinear regression (GraphPad Prism).
  • Selectivity Index : Ratio of mammalian IC50 to fungal IC50. A value >10 indicates therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.